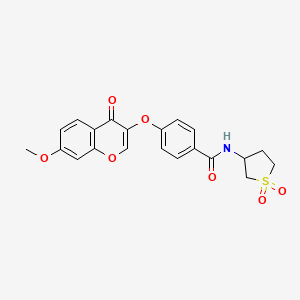

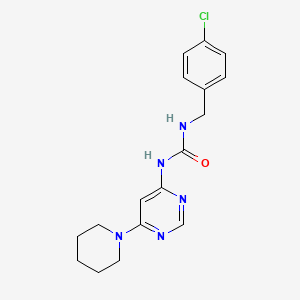

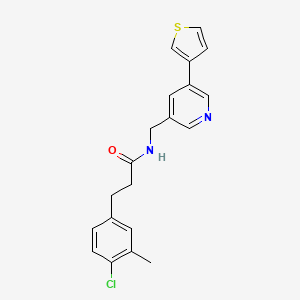

2-(methylsulfonyl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This would typically include the IUPAC name, other names, and the class of compounds it belongs to. The structure would be described in terms of its functional groups and other significant features.

Synthesis Analysis

This would involve a detailed description of the methods used to synthesize the compound, including the starting materials, reagents, and conditions. The yield and purity of the product would also be discussed.Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the structure of a compound.Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, including its reactivity and selectivity. The mechanisms of these reactions may also be studied.Physical And Chemical Properties Analysis

This would include properties such as melting point, boiling point, solubility, and stability. The compound’s chemical properties, such as its acidity or basicity, may also be discussed.Scientific Research Applications

Electrophysiological Activity

The synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides, including compounds related to 2-(methylsulfonyl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide, have been examined. Some compounds in this series demonstrated potent electrophysiological activity, comparable to that of known class III agents used in clinical trials (Morgan et al., 1990).

Chemical Properties and Theoretical Analysis

A study conducted on a structurally similar compound, methyl 2-((3R,4R)-3-(naphthalen-1-yl)-4-(phenylsulfonyl) isoxazolidin-2-yl) acetate, involved detailed experimental (XRD, FT-IR, UV-VIS, NMR) and theoretical (NBO, NLO, local & global chemical activity) studies. These analyses provide insights into the molecular and chemical properties, highlighting the electrophilic and nucleophilic nature of the compound (Gültekin et al., 2020).

Antimicrobial and Antifungal Activity

Several studies have explored the antimicrobial and antifungal potential of derivatives of naphthalen-2-ylthiazol-2-yl compounds. For instance, certain derivatives exhibited significant antibacterial activity against various bacterial strains, as well as antifungal activity against different fungal strains (Patel & Patel, 2015). Another study discovered that certain sulfonyl-substituted nitrogen-containing heterocyclic systems, which are structurally related, showed sensitivity to both Gram-positive and Gram-negative bacteria, and also exhibited antifungal activity (Sych et al., 2019).

Cancer Research

In cancer research, a derivative of naphthalen-2-ylthiazol-2-yl demonstrated promising anticancer properties. Compounds synthesized from it were evaluated for their anticancer activity and showed varying degrees of efficacy (Salahuddin et al., 2014).

Fluorescence and Colorimetric Sensing

N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives, which are structurally related to the compound , have been synthesized and analyzed for their potential in colorimetric sensing of fluoride anions. These compounds exhibited a significant color transition, demonstrating their potential in detecting fluoride anions in solution (Younes et al., 2020).

Spectrophotometric Applications

New thiazolylazo dyes structurally related to 2-(methylsulfonyl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide have been synthesized and used for the spectrophotometric determination of copper(ii) in water samples (Bazel et al., 2018).

PET Imaging in Cancer

Carbon-11 labeled naphthalene-sulfonamides, closely related to the compound of interest, have been synthesized for potential use in positron emission tomography (PET) imaging for human CCR8, a significant target in cancer research (Wang et al., 2008).

Safety And Hazards

This would involve a discussion of the compound’s toxicity and any risks associated with its handling and disposal.

Future Directions

This could include potential applications of the compound and areas for further research.

properties

IUPAC Name |

2-methylsulfonyl-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O3S2/c1-28(25,26)19-9-5-4-8-17(19)20(24)23-21-22-18(13-27-21)16-11-10-14-6-2-3-7-15(14)12-16/h2-13H,1H3,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSCKGGNROJXPHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(methylsulfonyl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

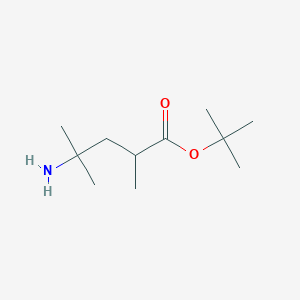

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-[(2R)-oxolan-2-yl]propanoic acid](/img/structure/B2592508.png)

![Methyl 2-(ethylthio)-7-methyl-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2592515.png)

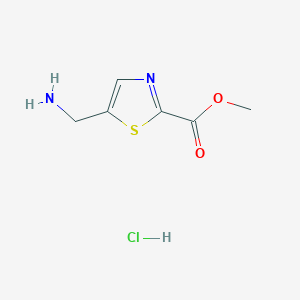

![N-[(3S,4S)-3-Hydroxy-1,2,3,4-tetrahydroquinolin-4-yl]-N-methyl-2-nitrobenzenesulfonamide](/img/structure/B2592529.png)